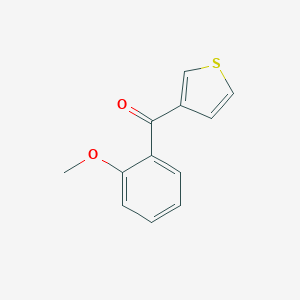

3-(2-Methoxybenzoyl)thiophene

Übersicht

Beschreibung

3-(2-Methoxybenzoyl)thiophene is an organic compound with the molecular formula C12H10O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a methoxybenzoyl group attached to the thiophene ring, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxybenzoyl)thiophene typically involves the acylation of thiophene with 2-methoxybenzoyl chloride. This reaction is often carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the Friedel-Crafts acylation mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2-Methoxybenzoyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohol derivatives.

Substitution: Electrophilic substitution reactions are common, where the methoxybenzoyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Various electrophiles in the presence of catalysts like aluminum chloride (AlCl3).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Varied substituted thiophenes depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research indicates that thiophene derivatives, including 3-(2-Methoxybenzoyl)thiophene, exhibit significant antimicrobial activity. These compounds have been investigated for their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the methoxy group enhances the compound's interaction with microbial targets, leading to increased efficacy in inhibiting bacterial growth .

Anticancer Activity

Molecular docking studies have shown that this compound may possess anticancer properties. Its structure allows for interactions with specific molecular targets involved in cancer progression. For instance, it may inhibit key enzymes or receptors that facilitate tumor growth and metastasis. This potential has made it a subject of interest for developing new cancer therapies .

Anti-inflammatory Effects

Thiophene derivatives are recognized for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases .

Materials Science

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can be utilized in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport due to its extended π-conjugation enhances device performance .

Photovoltaic Applications

In solar cell technology, thiophene-based compounds like this compound are essential for improving efficiency through better hole mobility and stability under operational conditions. Research has demonstrated that incorporating such thiophenes into polymer blends can significantly enhance the power conversion efficiency (PCE) of solar cells .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(2-Methoxybenzoyl)thiophene involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group can interact with various enzymes and receptors, modulating their activity. The thiophene ring’s aromatic nature allows it to participate in π-π interactions, enhancing its binding affinity to biological targets. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

- 2-(2-Methoxybenzoyl)thiophene

- 3-(4-Methoxybenzoyl)thiophene

- 2-(4-Methoxybenzoyl)thiophene

Comparison: 3-(2-Methoxybenzoyl)thiophene is unique due to the position of the methoxybenzoyl group on the thiophene ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. For instance, the electronic effects of the methoxy group can vary depending on its position, affecting the compound’s overall stability and interaction with other molecules. Compared to its isomers, this compound may exhibit distinct pharmacological properties, making it a valuable compound for targeted research and applications.

Biologische Aktivität

3-(2-Methoxybenzoyl)thiophene is an organic compound with significant potential in various fields, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C12H10O2S

- Molecular Weight : 218.27 g/mol

- CAS Number : 109106-65-2

The compound features a thiophene ring substituted with a methoxybenzoyl group, which contributes to its unique chemical properties and biological activities. The presence of the methoxy group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxybenzoyl moiety can modulate enzyme activity and receptor interactions, influencing various biochemical pathways. The aromatic nature of the thiophene ring allows for π-π stacking interactions, enhancing binding affinity to biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be a valuable candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes the effects observed:

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 120 ± 8 |

| LPS (10 µg/mL) | 300 ± 15 | 250 ± 12 |

| This compound (50 µM) | 100 ± 5 | 80 ± 6 |

These findings indicate that the compound may serve as a lead for developing anti-inflammatory drugs.

Anticancer Potential

The anticancer activity of this compound has been investigated in several cancer cell lines. Notably, it has shown promising results against breast cancer (MCF-7) and lung cancer (A549) cells:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| A549 | 7.5 |

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .

Case Studies

- Study on Antimicrobial Activity : In a comparative study, researchers synthesized various thiophene derivatives and evaluated their antimicrobial efficacy. Among these, this compound exhibited superior activity against Gram-positive bacteria compared to its analogs .

- Anti-inflammatory Research : A recent investigation into the anti-inflammatory effects highlighted that treatment with this compound resulted in decreased expression of NF-kB, a key regulator in inflammatory responses .

- Anticancer Research : A study involving a combination therapy approach showed that when used alongside traditional chemotherapeutics, this compound enhanced the overall therapeutic efficacy by sensitizing cancer cells to treatment .

Eigenschaften

IUPAC Name |

(2-methoxyphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-11-5-3-2-4-10(11)12(13)9-6-7-15-8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAKRXIKWPTTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546627 | |

| Record name | (2-Methoxyphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109106-65-2 | |

| Record name | (2-Methoxyphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.